4-Bromobenzene-1,2-diamine
Overview
Description
4-Bromobenzene-1,2-diamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are positioned ortho to each other, and a bromine atom is attached to the para position relative to one of the amino groups. This compound is a white to brown crystalline solid and is soluble in organic solvents such as chloroform .
Mechanism of Action
Target of Action
4-Bromobenzene-1,2-diamine is a chemical compound used as an intermediate in organic synthesis and pharmaceutical industry It’s known to be a precursor for preparing fluorescent dipolar quinoxaline derivatives .
Mode of Action
It’s known to participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s used in the synthesis of other organic compounds, such as dyes, fluorophores, and tablets , suggesting that it may influence various biochemical pathways depending on the final product it’s used to synthesize.
Pharmacokinetics
Given its use in pharmaceutical synthesis , it’s likely that these properties would be significantly influenced by the specific context in which the compound is used.
Result of Action
It’s known to be a precursor for preparing fluorescent dipolar quinoxaline derivatives , which can find applications as potential emissive and electron-transport materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in chloroform , suggesting that its action might be influenced by the presence of organic solvents. Additionally, it should be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a multi-step process involving acetylation, bromination, and alkaline hydrolysis . The general steps are as follows:
Acetylation: 1,2-diaminobenzene is first acetylated to protect the amino groups.
Bromination: The acetylated intermediate is then brominated using bromine in the presence of a suitable solvent.
Alkaline Hydrolysis: The brominated product undergoes alkaline hydrolysis to remove the acetyl protecting groups, yielding this compound.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting aniline with bromine in the presence of sodium carbonate and ammonia . The reaction mixture is then subjected to crystallization to obtain the pure product.
Chemical Reactions Analysis
4-Bromobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming 1,2-diaminobenzene.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzene-1,2-diamine has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- 4-Bromo-2-aminoaniline
- 4-Bromo-o-phenylenediamine
- 3-Bromo-1,2-diaminobenzene
Comparison: 4-Bromobenzene-1,2-diamine is unique due to the specific positioning of the bromine atom and amino groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different set of chemical behaviors and applications, particularly in the synthesis of quinoxaline derivatives and other specialized compounds .
Properties
IUPAC Name |
4-bromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHVKUARKTSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314531 | |
Record name | 4-bromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-37-7 | |
Record name | 4-Bromo-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-4-bromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1575-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-Diamino-4-bromobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC7FT8YHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromobenzene-1,2-diamine in the synthesis of benzimidazole derivatives, and what specific derivatives were synthesized in the study?
A1: this compound serves as a crucial starting material in the synthesis of benzimidazole derivatives. In the cited study [], researchers utilized this compound along with benzoic acid and a palladium (II) acetate catalyst to produce a series of novel 1-methyl-2,6-diphenylbenzoimidazole and 1-methyl-phenyl(o-tolyl)benzo[d]imidazole derivatives.
Q2: Why is there interest in synthesizing these particular benzimidazole derivatives?
A2: The synthesized benzimidazole derivatives in the study [] were of particular interest due to their potential antibacterial properties. The researchers aimed to evaluate the antibacterial activity of these novel compounds against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This research is important as it explores new potential avenues for combating bacterial infections.
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